molecular formula C10H15N3O3S B14837695 N-(3-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide

Cat. No.: B14837695
M. Wt: 257.31 g/mol
InChI Key: TXLDBCRUHPTEMF-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.313 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropoxy group, a methylamino group, and a pyridinyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 3-cyclopropoxy-5-(methylamino)pyridine with methanesulfonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group and the pyridinyl ring makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[3-cyclopropyloxy-5-(methylamino)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-11-7-5-9(16-8-3-4-8)10(12-6-7)13-17(2,14)15/h5-6,8,11H,3-4H2,1-2H3,(H,12,13)

InChI Key

TXLDBCRUHPTEMF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(N=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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